1-(4-bromophenyl)-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide
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Description
1-(4-bromophenyl)-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide is a useful research compound. Its molecular formula is C29H24BrClN4O2 and its molecular weight is 575.89. The purity is usually 95%.
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Biological Activity
The compound 1-(4-bromophenyl)-N-(4-chlorophenyl)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide is a complex organic molecule with potential pharmacological applications. Its unique structure suggests various biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on available research findings, including its effects on cell lines and potential mechanisms of action.
- Molecular Formula : C30H25BrClN3OS
- Molecular Weight : 590.9610 g/mol
- CAS Number : 488855-47-6
- Structure : The compound features a tetrahydro-triazacyclopenta framework, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and antiviral properties. The following sections detail specific findings related to its activity.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound effectively inhibited the proliferation of multiple cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values ranged from 10 to 33 nM, indicating potent antiproliferative effects comparable to established chemotherapeutics like combretastatin A-4 .
- Mechanism of Action : The compound appears to destabilize microtubules by binding to the colchicine site on tubulin. This interaction leads to cell cycle arrest in the G2/M phase and induces apoptosis in treated cells .
- Case Study : A recent study highlighted that derivatives of this compound showed varying degrees of cytotoxicity depending on their substituents. For instance, compounds with halogen substitutions exhibited enhanced activity against hepatoma cells .
Antiviral Activity
The antiviral properties of the compound have been explored in relation to its ability to inhibit viral replication:
- Inhibition of Hepatitis Virus : Research indicated that certain derivatives demonstrated significant antiviral activity against hepatitis viruses with EC90 values as low as 91.3 nM for specific halogenated variants .
- Cytostatic Effects : The compound also showed cytostatic effects on viral-infected cells, which may be attributed to its interference with cellular pathways essential for viral replication .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
Substituent | Effect on Activity |
---|---|
Bromine | Enhanced cytotoxicity |
Chlorine | Moderate antiviral effects |
Methoxy | Increased solubility and bioavailability |
The presence of halogen atoms (bromine and chlorine) significantly impacts both anticancer and antiviral properties, suggesting a structure-activity relationship that could guide future drug design.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(4-chlorophenyl)-6-(4-methoxyphenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24BrClN4O2/c1-37-23-15-7-18(8-16-23)25-24-4-2-3-17-34-27(19-5-9-20(30)10-6-19)33-35(29(24)34)26(25)28(36)32-22-13-11-21(31)12-14-22/h5-16H,2-4,17H2,1H3,(H,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCQWIVQUMUUGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C4=C2CCCCN4C(=N3)C5=CC=C(C=C5)Br)C(=O)NC6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24BrClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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